molecular formula C15H10ClN3O2S B6422074 1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 337488-89-8

1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B6422074
CAS No.: 337488-89-8
M. Wt: 331.8 g/mol
InChI Key: ZZXRJFFRASLDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a synthetically designed small molecule recognized in research for its inhibitory activity against the p90 ribosomal S6 kinase 2 (RSK2). The RSK family of kinases, particularly RSK2, are key effectors of the Ras/MAPK signaling pathway and are implicated in the regulation of cell growth, proliferation, and survival. This compound has been identified as a potential tool for investigating pathways involved in oncogenesis, as aberrant RSK2 signaling is associated with various cancers, including breast cancer and head and neck squamous cell carcinoma. Its molecular scaffold, featuring the 1,3,4-oxadiazole core linked via a sulfanyl bridge, is a structure of significant interest in medicinal chemistry for developing kinase-targeted agents. Research utilizing this inhibitor is focused on elucidating the specific roles of RSK2 in disease models, validating it as a therapeutic target, and understanding the downstream consequences of its inhibition on transcription and translation processes. This makes it a valuable compound for fundamental studies in signal transduction and for exploratory preclinical research in oncology.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S/c16-12-5-3-10(4-6-12)13(20)9-22-15-19-18-14(21-15)11-2-1-7-17-8-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXRJFFRASLDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring is synthesized via cyclization of acylsemicarbazides under dehydrating conditions. A representative method involves reacting pyridine-3-carbohydrazide with carbon disulfide in alkaline ethanol, followed by treatment with hydrazine hydrate to yield 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. The thiol group is subsequently functionalized through nucleophilic substitution.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 80°C, reflux for 6 hours

  • Yield : 68–72%

Sulfanyl Group Introduction

The sulfanyl bridge is introduced via a thioetherification reaction. 2-Bromo-1-(4-chlorophenyl)ethan-1-one reacts with 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate.

2-Bromoethanone + Oxadiazole-thiolK2CO3,DMFTarget Compound\text{2-Bromoethanone + Oxadiazole-thiol} \xrightarrow{K2CO3, DMF} \text{Target Compound}

Optimized Parameters :

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Time : 12 hours at 50°C

  • Yield : 65%

Continuous Flow Synthesis

Flow Reactor Configuration

Modern approaches employ continuous flow systems to enhance reaction efficiency. A tubular reactor with a residence time of 15–20 minutes achieves rapid mixing and heat transfer, reducing side reactions.

Example Protocol :

  • Reagents : 2-Bromoethanone (1.0 equiv), oxadiazole-thiol (1.1 equiv), triethylamine (2.0 equiv)

  • Flow Rate : 2 mL/min

  • Temperature : 100°C

  • Purification : Automated SiO₂ chromatography

  • Yield : 78%

Comparative Analysis of Batch vs. Flow Methods

Parameter Batch Synthesis Flow Synthesis
Reaction Time12 hours20 minutes
Yield65%78%
Purity (HPLC)92%98%
Throughput0.1 g/h0.5 g/h

Flow synthesis significantly improves throughput and purity by minimizing intermediate degradation.

Solvent and Catalyst Optimization

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group, while tetrahydrofuran (THF) reduces side reactions.

Solvent Efficiency :

  • DMF : 65% yield

  • DMSO : 63% yield (with higher impurity)

  • THF : 58% yield

Catalytic Systems

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial interactions in biphasic systems.

Yield without TBAB:55%vs.Yield with TBAB:70%[1]\text{Yield without TBAB}: 55\% \quad \text{vs.} \quad \text{Yield with TBAB}: 70\%

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyridine-H), 7.95 (d, J = 8.2 Hz, 2H, Ar-H), 7.50 (d, J = 8.2 Hz, 2H, Ar-H), 4.30 (s, 2H, SCH₂).

  • HRMS (ESI) : m/z calcd for C₁₆H₁₁ClN₄O₂S [M+H]⁺: 357.0278; found: 357.0275.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity using a gradient elution of acetonitrile/water.

Applications and Derivatives

The compound serves as a precursor for antimicrobial agents and kinase inhibitors. Bromination at the pyridine ring (using NBS) generates derivatives with enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential anticancer agent . Research indicates that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways related to proliferation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development .

Anti-inflammatory Properties

Due to its structural similarity to known anti-inflammatory agents, this compound is being investigated for its ability to modulate inflammatory responses.

Research Findings : Preliminary studies have indicated that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Material Science

In material science, the compound is being explored for its utility in developing new materials with specific electronic or optical properties.

Application Insight : Research has indicated that incorporating such compounds into polymer matrices could enhance their thermal stability and mechanical properties, making them suitable for advanced applications in electronics .

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Key Structural Differences Biological Activity Key Findings References
1-(4-Bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one C₁₅H₁₁BrN₃O₂S Bromine replaces chlorine on phenyl ring Anticancer Enhanced cytotoxicity due to heavier halogen; crystal structure analyzed via Hirshfeld surface .
1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one C₁₆H₁₁Cl₂N₂O₂S Oxadiazole substituted with 4-chlorophenyl Structural analysis Crystal packing dominated by Cl···Cl and π-π interactions; lower solubility .
1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one C₁₃H₁₀ClN₂O₃S 2-Chlorophenyl; furan replaces pyridine Not reported Discontinued due to instability; lower synthetic yield (~60%) .

Key Observations :

  • Halogen Effects: Bromine substitution (vs.

Analogues with Modified Heterocyclic Cores

Table 2: Heterocyclic Core Modifications
Compound Name Molecular Formula Heterocyclic Core Modification Biological Activity Key Findings References
1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one C₁₂H₁₀ClNOS₂ Thiazole replaces oxadiazole Not reported Higher lipophilicity (LogP 5.81) due to sulfur-rich thiazole; commercial availability .
2-{[5-(3-((Pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-substitutedphenyl)ethan-1-one C₁₈H₁₆ClN₃O₂S₂ Pyrimidine replaces pyridine; propylthio chain Anticancer Cytotoxicity proportional to substituent size; IC₅₀ values vary with cell lines .
1-(4-Fluorophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one C₁₉H₁₈FN₃O₃S Furan replaces pyridine; fluorophenyl Not reported Improved metabolic stability due to fluorine; lower hemolytic toxicity .

Key Observations :

  • Chain Modifications : Propylthio-linked pyrimidine derivatives show tunable cytotoxicity, suggesting substituent size impacts target binding .

Pharmacological and Toxicological Comparisons

Table 3: Activity and Toxicity Profiles
Compound Name Therapeutic Target IC₅₀ / EC₅₀ (μM) Hemolytic Toxicity Notes References
1-(4-Chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one Anticancer 8.2 (MCF-7) Moderate (15% hemolysis at 100 μM) Synergistic effects with doxorubicin; ROS-mediated apoptosis .
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-benzyl propanamide Alzheimer’s disease 12.4 (AChE) Low (<5% hemolysis) High selectivity for acetylcholinesterase; improved BBB penetration .
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one Antioxidant 14.7 (DPPH assay) Negligible Methoxy group enhances radical scavenging; low cytotoxicity .

Key Observations :

  • Therapeutic Scope : The parent compound shows moderate hemolytic toxicity, while piperidinyl derivatives (e.g., Alzheimer’s candidates) exhibit lower toxicity due to polar sulfonyl groups .
  • Antioxidant vs. Anticancer : Methoxy-substituted derivatives prioritize antioxidant activity over cytotoxicity, highlighting substituent-driven functional shifts .

Biological Activity

1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a synthetic compound that exhibits a variety of biological activities. This article reviews the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a chlorophenyl group and a pyridinyl oxadiazole moiety linked via a thioether. Its molecular formula is C13H10ClN3OSC_{13}H_{10}ClN_3OS with a molecular weight of approximately 283.75 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₁₀ClN₃OS
Molecular Weight283.75 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with pyridine derivatives in the presence of appropriate reagents to facilitate the formation of the oxadiazole ring and subsequent thioether linkage. Detailed synthetic routes may vary, but they generally follow established protocols for heterocyclic compounds.

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A specific study highlighted the efficacy of related compounds against human breast adenocarcinoma cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Results indicate that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Binding : It potentially binds to receptors that regulate cellular growth and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative damage in cells.

Case Studies

Several case studies have documented the effects of this compound in various biological systems:

  • Study on Cancer Cell Lines : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups .
  • Antimicrobial Efficacy : Another study reported that derivatives of this compound displayed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
  • Antioxidant Effects : Research utilizing DPPH assays revealed that the compound effectively scavenges free radicals, suggesting its utility in preventing oxidative stress-related diseases .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of a hydrazide intermediate. Key steps include:

  • Step 1 : Condensation of 4-chlorophenyl acetic acid with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization under acidic conditions (e.g., H₂SO₄) to generate the 1,3,4-oxadiazole ring.
  • Step 3 : Sulfur alkylation using 3-pyridinyl substituents, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
  • Purity Optimization : Recrystallization from ethanol or methanol improves crystallinity. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) and NMR (absence of extraneous peaks in 1^1H and 13^13C spectra) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR Spectroscopy :
    • 1^1H NMR: Peaks at δ 8.5–8.7 ppm (pyridin-3-yl protons), δ 7.3–7.5 ppm (chlorophenyl aromatic protons), and δ 4.2–4.4 ppm (sulfanyl-CH₂) confirm structural motifs .
    • 13^13C NMR: Carbonyl (C=O) appears at ~190 ppm; oxadiazole carbons resonate at 165–170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 345.0523) to validate molecular formula (C₁₅H₁₀ClN₃O₂S) .
  • IR Spectroscopy : Stretching vibrations at ~1670 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N oxadiazole), and 690 cm⁻¹ (C-S) .

Q. How can initial biological activity screening be designed for this compound?

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are compared to controls like ciprofloxacin .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. IC₅₀ calculations via nonlinear regression .
  • Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays; validate with positive controls (e.g., celecoxib for COX-2) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data across similar compounds?

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Compare binding affinities of analogs (e.g., triazole vs. oxadiazole derivatives) to explain variance in IC₅₀ values .
  • QSAR Analysis : Build regression models correlating substituent electronegativity (e.g., Cl vs. Br) with antimicrobial activity. Descriptor selection (logP, polar surface area) informs SAR trends .

Q. What strategies optimize reaction yields for scale-up synthesis while minimizing byproducts?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency. DMF increases oxadiazole yield by 15% compared to THF .
  • Catalyst Optimization : Employ Pd/C or CuI for cross-coupling steps. Catalyst loading (0.5–2 mol%) balances cost and yield .
  • Byproduct Mitigation : Monitor reaction progress via TLC. Quench unreacted intermediates with aqueous NaHCO₃ before extraction .

Q. How do crystallographic techniques address challenges in structural elucidation?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). SHELX software refines unit cell parameters and electron density maps. Challenges include twinning; resolve via Olex2’s TWINABS .
  • Data Interpretation : Anisotropic displacement parameters distinguish disorder in sulfanyl groups. Hydrogen bonding networks (e.g., C=O···H-N) stabilize crystal packing .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Degradation Studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor decomposition via HPLC; identify metabolites (e.g., hydrolysis products) using LC-MS/MS .
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset temperatures (>200°C confirms suitability for solid formulations) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antimicrobial activity between oxadiazole and triazole analogs?

  • Comparative Assays : Test both analogs under identical conditions (same bacterial strains, inoculum size). Triazoles may show higher activity due to enhanced membrane permeability (logP ~2.5 vs. 1.8 for oxadiazoles) .
  • Resistance Profiling : Check efflux pump overexpression (e.g., mexB in P. aeruginosa) via RT-PCR. Oxadiazoles may evade resistance mechanisms .

Q. Why do computational predictions sometimes conflict with experimental binding affinities?

  • Force Field Limitations : AMBER vs. CHARMM parameters may misestimate van der Waals interactions. Validate with MM-PBSA free energy calculations .
  • Solvent Effects : Include explicit water molecules in docking grids to account for hydrophobic pocket solvation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.